molecular formula C8H8O3 B1593848 1,3-Benzodioxole, 5-methoxy- CAS No. 7228-35-5

1,3-Benzodioxole, 5-methoxy-

Cat. No. B1593848
CAS RN: 7228-35-5
M. Wt: 152.15 g/mol
InChI Key: ZOILPUKKYLZIMU-UHFFFAOYSA-N
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Description

“1,3-Benzodioxole, 5-methoxy-” is an organic compound that is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid .


Synthesis Analysis

1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . A study on the synthesis, thermal behavior, and biological evaluation of benzodioxole derivatives as potential cytotoxic and antiparasitic agents has been published .


Molecular Structure Analysis

The molecular formula of 1,3-Benzodioxole is C7H6O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzodioxole include a density of 1.064 g/cm³, a boiling point of 172–173 °C, and a molar mass of 122.123 g/mol .

Scientific Research Applications

Synthesis of Methoxy-analogues of Coenzymes Q

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,3-Benzodioxole, 5-methoxy- is used as an intermediate in the synthesis of methoxy-analogues of coenzymes Q . These coenzymes are important in cancer-related research .
  • Methods of Application : The synthesis involves the formylation of dihydroapiol, which is easily isolated from parsley and dill seeds . This results in the production of an aldehyde, which is then used in the synthesis of coenzyme Q analogues .
  • Results : The method for synthesizing the intermediates of Q0 and its analogues with methoxy, methylenedioxy, methyl and alkyl substituents in the ring based on allylpolymethoxybenzenes (like apiol 1) has been developed .

Acylation of 1,3-Benzodioxole

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,3-Benzodioxole is acylated in a continuous process using a recyclable heterogeneous substoichiometric catalyst . This process is used in the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .
  • Methods of Application : The acylation is performed in a continuous flow process at 100 °C . The reaction is run continuously for 6 hours, showing excellent stability and selectivity .
  • Results : In a short time period (30 min), the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .

Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,3-Benzodioxole, 5-methoxy- is used in the synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde . This compound could be used in further synthetic transformations .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The results or outcomes obtained are not provided in the source .

Bioactive Compounds in Pesticides and Pharmaceuticals

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Many related compounds containing the methylenedioxyphenyl group, which includes 1,3-Benzodioxole, 5-methoxy-, are bioactive and thus are found in pesticides and pharmaceuticals .
  • Methods of Application : These compounds can be synthesized from catechol with disubstituted halomethanes .
  • Results : The specific results or outcomes obtained are not provided in the source .

Synthesis of Bioactive Molecules

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 1,3-Benzodioxole, 5-methoxy- is used in the synthesis of bioactive molecules . These molecules are found in pesticides and pharmaceuticals .
  • Methods of Application : The synthesis involves the reaction of catechol with disubstituted halomethanes .
  • Results : The specific results or outcomes obtained are not provided in the source .

Anti-Tumor Efficiency Improvement

  • Scientific Field : Medical Chemistry
  • Application Summary : Derivatives of 1,3-Benzodioxole, 5-methoxy- are used to improve the anti-tumor efficiency of certain drugs .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

Safety measures for handling 1,3-Benzodioxole include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-methoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOILPUKKYLZIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222604
Record name 1,3-Benzodioxole, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole, 5-methoxy-

CAS RN

7228-35-5
Record name 1,3-Benzodioxole, 5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sesamol (10.0 g, 0.072 mmol) in DMF (50 ml) was added sodium hydride (2.08 g, 0.087 mol) at room temperature under argon. After stirring for 1 h, the mixture was treated with iodomethane (13.5 ml, 0.216 mol) and stirred for another 18 h. Upon the removal of the solvent the residue was extracted with ethyl acetate and washed with water, dried (Na2SO4) and concentrated to afford the title compound as a dark brown oil (10.5 g, 96%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

A mixture of benzo[d][1,3]dioxol-5-ol (5.000 g; 36.20 mmol), and K2CO3 (5.503 g; 39.80 mmol) in anh. acetone (100 ml) was stirred at rt, under nitrogen, for 1 h. Iodomethane (28.258 g; 199.00 mmol) was then added, and the resulting mixture was heated at reflux, under nitrogen, for 20 h. After cooling to rt, the reaction mixture was filtered over a pad of celite, and the filtrate was concentrated to dryness under reduced pressure. Et2O and water were added, and the organic layer was further washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 5-methoxybenzo[d][1,3]dioxole as a yellow oil. LC-MS (conditions A): tR=0.66 min.; no ionisation.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.503 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.258 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of methyl-2-methylbenzoate (3.00 g, 20.0 mmol) in carbon tetrachloride (15 ml) was added N-bromosuccinimide (3.55 g. 20.00 mmol). The reaction was allowed to stir at reflux for 3 h. The mixture was cooled and then partioned between t-butyl methyl ether and 5% NaHCO3. The combined organic extracts (×3) were washed with water, brine, and dried (MgSO4). Removal of the solvent under reduced pressure afforded the title compound as a white solid (4.60 g, quantitative yield). 1H NMR (400 MHz. CDCl13) δ 7.98 (d, 1H), 7.54-7.35 (mm, 3H), 4.98 (s, 2H), 3.98 (s. 3H)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Chang, CL Hsu, L Jurd… - Annals of the …, 1984 - academic.oup.com
Two chromene, one related isopentenylphenol, and 20 benzyl-1,3-benzodioxole derivatives, reported to possess potential or documented anti-allatin/anti-juvenile hormone properties, …
Number of citations: 24 academic.oup.com

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